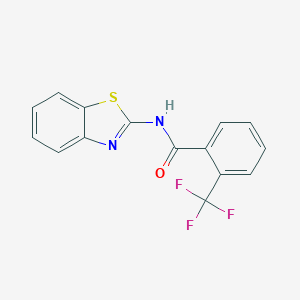

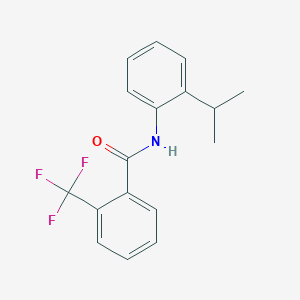

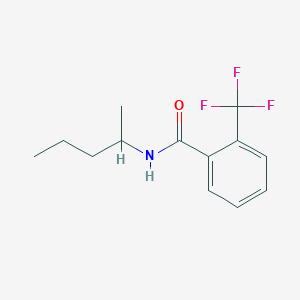

N-isopentyl-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-isopentyl-2-(trifluoromethyl)benzamide, also known as SKF-38393, is a small molecule compound that has been widely used in scientific research for its diverse pharmacological properties. This compound is a selective dopamine D1 receptor agonist and has been shown to modulate various physiological and biochemical processes. In

Mecanismo De Acción

N-isopentyl-2-(trifluoromethyl)benzamide acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates dopamine D1 receptors. This activation leads to the activation of intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathways. These pathways are involved in various physiological and biochemical processes, including neurotransmitter release, gene expression, and synaptic plasticity.

Biochemical and Physiological Effects:

N-isopentyl-2-(trifluoromethyl)benzamide has been shown to modulate various biochemical and physiological processes. For example, this compound has been shown to increase cAMP levels and PKA activity, which are involved in neurotransmitter release and synaptic plasticity. N-isopentyl-2-(trifluoromethyl)benzamide has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels and N-methyl-D-aspartate (NMDA) receptors. These effects have been implicated in the regulation of neuronal excitability and synaptic transmission.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-isopentyl-2-(trifluoromethyl)benzamide has several advantages for lab experiments. This compound is highly selective for dopamine D1 receptors and has been extensively characterized in various in vitro and in vivo models. Therefore, it can be used to investigate the role of dopamine D1 receptors in various physiological and behavioral processes. However, there are also some limitations to the use of N-isopentyl-2-(trifluoromethyl)benzamide. For example, this compound has a relatively short half-life and may require multiple doses to maintain its effects. Additionally, the use of N-isopentyl-2-(trifluoromethyl)benzamide may be limited by its potential toxicity and side effects.

Direcciones Futuras

There are several future directions for the use of N-isopentyl-2-(trifluoromethyl)benzamide in scientific research. For example, this compound may be used to investigate the role of dopamine D1 receptors in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Additionally, N-isopentyl-2-(trifluoromethyl)benzamide may be used to develop potential therapeutic agents for these disorders. Furthermore, this compound may be used in combination with other pharmacological agents to investigate the interactions between different signaling pathways and to identify potential drug targets for various diseases.

Métodos De Síntesis

The synthesis of N-isopentyl-2-(trifluoromethyl)benzamide involves the reaction of 2-nitrobenzaldehyde with isopentylamine in the presence of trifluoroacetic acid. The resulting intermediate is then reduced using sodium borohydride to obtain the final product. This synthesis method has been well-established and is widely used in the scientific community.

Aplicaciones Científicas De Investigación

N-isopentyl-2-(trifluoromethyl)benzamide has been extensively used in scientific research for its diverse pharmacological properties. This compound has been shown to modulate dopamine D1 receptor activity, which is involved in various physiological and behavioral processes, including reward, motivation, cognition, and movement. Therefore, N-isopentyl-2-(trifluoromethyl)benzamide has been used to investigate the role of dopamine D1 receptors in these processes and to develop potential therapeutic agents for various neurological and psychiatric disorders.

Propiedades

Nombre del producto |

N-isopentyl-2-(trifluoromethyl)benzamide |

|---|---|

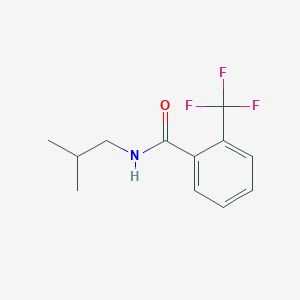

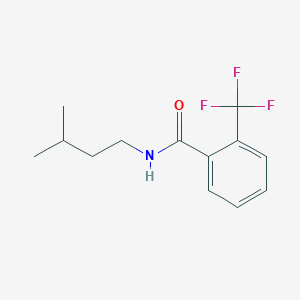

Fórmula molecular |

C13H16F3NO |

Peso molecular |

259.27 g/mol |

Nombre IUPAC |

N-(3-methylbutyl)-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C13H16F3NO/c1-9(2)7-8-17-12(18)10-5-3-4-6-11(10)13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) |

Clave InChI |

ZTNMGXBCVVTPJY-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)C1=CC=CC=C1C(F)(F)F |

SMILES canónico |

CC(C)CCNC(=O)C1=CC=CC=C1C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)